molecular formula C10H8ClN B1625416 5-(Chloromethyl)isoquinoline CAS No. 76518-58-6

5-(Chloromethyl)isoquinoline

Cat. No.: B1625416
CAS No.: 76518-58-6
M. Wt: 177.63 g/mol
InChI Key: UHPWUUQXJDAIKA-UHFFFAOYSA-N
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Description

5-(Chloromethyl)isoquinoline is an organic compound belonging to the isoquinoline family, which is characterized by a benzene ring fused to a pyridine ring Isoquinoline derivatives are known for their diverse biological activities and are found in various natural alkaloids

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Chloromethyl)isoquinoline typically involves the chloromethylation of isoquinoline. One common method is the reaction of isoquinoline with formaldehyde and hydrochloric acid, which yields this compound through an electrophilic substitution reaction. The reaction conditions often include:

    Reagents: Isoquinoline, formaldehyde, hydrochloric acid

    Conditions: Refluxing the mixture at elevated temperatures

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 5-(Chloromethyl)isoquinoline undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols.

    Oxidation Reactions: The compound can be oxidized to form isoquinoline carboxylic acids or other derivatives.

    Reduction Reactions: Reduction of the chloromethyl group can yield isoquinoline derivatives with different functional groups.

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and catalysts (e.g., palladium)

    Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide)

    Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride)

Major Products:

  • Substituted isoquinolines
  • Isoquinoline carboxylic acids
  • Reduced isoquinoline derivatives

Scientific Research Applications

5-(Chloromethyl)isoquinoline has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in the design of isoquinoline-based pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)isoquinoline involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This reactivity is exploited in medicinal chemistry to design compounds that can selectively target specific proteins or enzymes.

Comparison with Similar Compounds

    Isoquinoline: The parent compound, known for its stability and aromaticity.

    Quinoline: A structural isomer of isoquinoline with similar chemical properties but different reactivity.

    5-Methylisoquinoline: A derivative with a methyl group instead of a chloromethyl group, showing different reactivity and applications.

Uniqueness: 5-(Chloromethyl)isoquinoline is unique due to its chloromethyl group, which imparts distinct reactivity and allows for diverse chemical transformations. This makes it a valuable intermediate in organic synthesis and a promising candidate for drug development.

Properties

IUPAC Name

5-(chloromethyl)isoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN/c11-6-8-2-1-3-9-7-12-5-4-10(8)9/h1-5,7H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHPWUUQXJDAIKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2)C(=C1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40475910
Record name 5-(Chloromethyl)isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40475910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76518-58-6
Record name 5-(Chloromethyl)isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40475910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 0.1212 g (0.76 mmol) 15 in 8 mL CH2Cl2 at 0° C. was added 64.8 μL (0.84 mmol) methanesulfonyl chloride and 84.7 μL (0.61 mmol) triethylamine. After 3 h at 0° C., the reaction mixture was warmed to room temperature and 32.0 μL (0.23 mmol) triethylamine added. The reaction was recooled to 0° C., and 14.7 μL (0.19 mmol) methanesulfonyl chloride and 26.5 μL (0.19 mmol) triethylamine were added. After 62 h at room temperature, the reaction mixture was diluted with 25 mL CH2Cl2 and washed with 10 mL saturated NaHCO3 solution. The aqueous layer was extracted with 10 mL CH2Cl2, and the combined organic layers were washed with 10 mL brine, dried over Na2SO4, filtered and concentrated in vacuo. The product was purified by flash chromatography (15×140 mm silica gel, 2% (10% NH40H:MeOH):CH2Cl2). Mixed fraction repurified by flash chromatography (12×75 mm silica gel, 1% (10% NH40H:MeOH):CH2Cl2) to give 16. 1H NMR (CDCl3, 400 MHz) δ 9.305 (s, 1H, ArH); 8.653 (d, 1H, J=5.85 Hz, ArH); 7.992 (d, 1H, J=8.23 Hz, ArH); 7.927 (d, 1H, J=5.94 Hz, ArH); 7.753 (d, 1H, J=7.04 Hz, ArH); 7.583 (dd, 1H, J=7.14, 8.14 Hz, ArH); 5.020 (s, 1H, ArCH2); MS (Electrospray): m/z 177.9, 179.9 (M+H, 35Cl, 37Cl).
Name
Quantity
0.1212 g
Type
reactant
Reaction Step One
Quantity
64.8 μL
Type
reactant
Reaction Step One
Quantity
84.7 μL
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
32 μL
Type
reactant
Reaction Step Two
Quantity
14.7 μL
Type
reactant
Reaction Step Three
Quantity
26.5 μL
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
solvent
Reaction Step Four
Name

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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